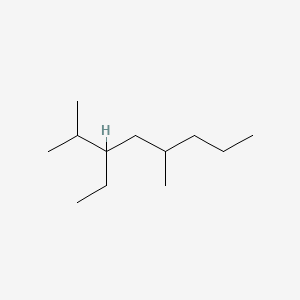

3-Ethyl-2,5-dimethyloctane

Description

Structure

3D Structure

Properties

CAS No. |

62184-07-0 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-2,5-dimethyloctane |

InChI |

InChI=1S/C12H26/c1-6-8-11(5)9-12(7-2)10(3)4/h10-12H,6-9H2,1-5H3 |

InChI Key |

BCQWMBQACXNHGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(CC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-Ethyl-2,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3-Ethyl-2,5-dimethyloctane is a saturated hydrocarbon belonging to the alkane family. Its structure consists of an eight-carbon (octane) backbone with an ethyl group at the third carbon and methyl groups at the second and fifth carbons.

Data Presentation: Core Properties

The fundamental molecular properties of this compound have been established and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| CAS Number | 62184-07-0 | ChemSrc[2], Molbase[3] |

Physical Properties Overview

Experimental Protocols for Property Determination

Standard analytical techniques are employed to characterize the chemical and physical properties of alkanes like this compound.

2.1. Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample quantities, the capillary method is a suitable technique.

-

Apparatus: Thiele tube or similar heating bath, thermometer, capillary tube (sealed at one end), sample vial (e.g., Durham tube), and a rubber band.

-

Procedure:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in the sample vial.

-

A capillary tube, with its open end downwards, is placed inside the vial.

-

The vial is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating continues until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

2.2. Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of organic molecules.

-

¹H NMR Spectroscopy: In proton NMR, the chemical shifts of protons in alkanes typically appear in the upfield region (around 0.7-1.5 ppm). The exact chemical shift and splitting patterns of the signals for this compound would confirm the connectivity of its protons. Protons on methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups will exhibit distinct signals.

-

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. For alkanes, ¹³C chemical shifts generally range from 10 to 60 ppm. Each unique carbon atom in the this compound structure will produce a distinct signal, allowing for confirmation of the carbon skeleton.

2.3. Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for separating and identifying components in a mixture.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for each component that acts as a molecular fingerprint.

-

Procedure for Alkane Analysis:

-

A dilute solution of the alkane in a volatile solvent (e.g., hexane) is prepared.

-

A small volume of the sample is injected into the GC.

-

The components are separated on a nonpolar capillary column.

-

The mass spectrometer detects the eluted compounds, and the resulting mass spectra can be compared to libraries for identification. The retention time in the chromatogram is also a key identifier. For alkanes, electron ionization often leads to characteristic fragmentation patterns with prominent peaks at m/z values of 43, 57, 71, and 85.

-

Mandatory Visualizations

Logical Relationship Diagram

Caption: Relationship between molecular structure and physical properties.

Experimental Workflow Diagram

Caption: Workflow for boiling point determination via the capillary method.

References

Technical Guide: Physical Properties of 3-Ethyl-2,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and comparative physical properties of the branched-chain alkane, 3-Ethyl-2,5-dimethyloctane. Due to a lack of direct experimental data for this specific isomer, this document presents computed data alongside experimental values for structurally related C12H26 isomers to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties for liquid hydrocarbons.

Data Presentation

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | Computed |

| CAS Number | 62184-07-0 | [2] |

| Chemical Structure |

| PubChem[1] |

Table 2: Comparative Physical Properties of C₁₂H₂₆ Isomers

| Physical Property | This compound | 3-Ethyl-2,7-dimethyloctane | n-Dodecane (Linear Isomer) |

| Boiling Point | Data not available | 196 °C | 216.2 °C |

| Melting Point | Data not available | -50.8 °C (estimate) | -9.6 °C |

| Density | Data not available | 0.7546 g/cm³ | 0.749 g/cm³ |

| Refractive Index | Data not available | 1.4229 | 1.4216 |

Note: The boiling point of alkanes generally decreases with increased branching due to reduced surface area and weaker van der Waals forces.[3][4] It can be inferred that the boiling point of this compound would be in a similar range to its isomer, 3-Ethyl-2,7-dimethyloctane, and lower than the straight-chain n-dodecane.

Experimental Protocols

The following sections detail standardized methodologies for determining the primary physical properties of liquid hydrocarbons like this compound.

Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[4][5]

Apparatus:

-

Thiele tube or oil bath setup

-

Thermometer (-10 to 250 °C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant mineral oil or paraffin (B1166041) oil

-

Heating source (e.g., Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of the liquid sample is placed into the small test tube.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Capillary Tube Insertion: The capillary tube is placed inside the test tube with the open end submerged in the liquid and the sealed end pointing upwards.[5]

-

Heating: The entire assembly is clamped and immersed in the Thiele tube or oil bath, ensuring the sample is below the oil level. The setup is then heated gently.[6]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[6]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4]

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Density Determination (Pycnometer Method)

This gravimetric method provides high-precision density measurements for liquids.[7][8]

Apparatus:

-

Pycnometer (a glass flask with a specific, calibrated volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Thermometer

-

The liquid sample

Procedure:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and weighed on the analytical balance. This mass is recorded as W1.[7]

-

Sample Filling: The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

Temperature Equilibration: The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Final Weighing: The pycnometer is removed from the bath, dried, and weighed again. This mass is recorded as W2.

-

Calibration with Water: The process is repeated using a reference liquid of known density, typically distilled water. The mass of the pycnometer filled with water is recorded as W3.

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((W2 - W1) / (W3 - W1)) * ρ_water where ρ_water is the known density of water at the measurement temperature.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a fundamental property related to the composition and purity of a substance. The ASTM D1218 standard provides a detailed protocol for hydrocarbons.[9][10]

Apparatus:

-

Abbe refractometer (manual or digital)

-

Constant temperature water circulator

-

Light source (typically a sodium D-line source, 589 nm)

-

Dropper or pipette

-

The liquid sample

-

Calibration standards (e.g., pure water, isooctane)

Procedure:

-

Instrument Calibration: The refractometer is turned on and the prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue. The instrument is calibrated using a standard of known refractive index.

-

Temperature Control: The constant temperature circulator is set to the desired measurement temperature (e.g., 20 °C) and connected to the refractometer prisms. Allow sufficient time for the temperature to stabilize.

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism using a clean dropper.[10]

-

Measurement: The prisms are closed and locked. For a manual refractometer, the user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. Digital refractometers will provide a direct reading.

-

Cleaning: After the measurement is recorded, the prisms are immediately cleaned to prevent residue from affecting subsequent measurements.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.

Caption: Experimental workflow for physical property determination.

References

- 1. This compound | C12H26 | CID 53423784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62184-07-0 | Chemsrc [chemsrc.com]

- 3. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 8. mt.com [mt.com]

- 9. store.astm.org [store.astm.org]

- 10. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to the Molecular Structure of 3-Ethyl-2,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 3-Ethyl-2,5-dimethyloctane. As a member of the branched-chain alkane family, understanding its specific structural features is crucial for various applications in material science and as a reference compound in analytical chemistry. This document consolidates available data on its physicochemical properties and outlines detailed experimental protocols for its synthesis and analysis, adhering to the highest standards of scientific rigor.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1] Its IUPAC name defines a central eight-carbon chain (octane) with an ethyl group attached to the third carbon atom and methyl groups at the second and fifth carbon atoms.

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 62184-07-0[2]

-

Molecular Formula: C12H26

Below is a diagram illustrating the molecular structure of this compound, generated using the DOT language.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes available computed properties and provides experimental data for a related isomer, 3-Ethyl-2,7-dimethyloctane, for comparative purposes.

| Property | This compound (Predicted/Computed) | 3-Ethyl-2,7-dimethyloctane (Experimental/Estimated) |

| Molecular Weight | 170.33 g/mol [3] | 170.33 g/mol [4] |

| Boiling Point | Not available | 196 °C[5] |

| Density | Not available | 0.7546 g/cm³[5] |

| Refractive Index | Not available | 1.4229[5] |

| LogP | 4.49490 | 4.49490[5] |

| Melting Point | Not available | -50.8 °C (estimate)[5] |

Experimental Protocols

Due to the lack of specific experimental protocols for this compound, this section provides detailed, representative methodologies for the synthesis and analysis of highly branched alkanes.

Synthesis via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes involves the use of Grignard reagents. The following protocol is adapted for the potential synthesis of a C12 branched alkane.

Objective: To synthesize a highly branched alkane via the coupling of a Grignard reagent with an alkyl halide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Alkyl halide 1 (e.g., 2-bromopentane)

-

Alkyl halide 2 (e.g., 3-bromo-3-methylhexane)

-

Iodine (for initiation)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., argon or nitrogen).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of alkyl halide 1 in anhydrous ether to the magnesium.

-

Once the reaction initiates (disappearance of iodine color and gentle reflux), add the remaining alkyl halide 1 solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C.

-

Add a solution of alkyl halide 2 in anhydrous ether dropwise to the stirred Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography.

-

The logical workflow for this synthesis is depicted in the following diagram:

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like this compound.

Objective: To separate and identify this compound from a mixture and characterize its mass spectrum.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Procedure:

-

Sample Preparation:

-

Dissolve the sample containing this compound in a volatile solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (e.g., 1-10 ppm).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL (split or splitless injection depending on concentration).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Scan Speed: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time (if a standard is available).

-

Analyze the mass spectrum of the peak. For branched alkanes, characteristic fragmentation patterns include the loss of alkyl radicals, leading to stable carbocations. Expect to see prominent peaks at m/z values corresponding to [M-CH3]+, [M-C2H5]+, etc.

-

The logical relationship for the GC-MS analysis is illustrated below:

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. While experimental data for this specific isomer is scarce, this document consolidates available information and presents representative experimental protocols for its synthesis and characterization. The provided methodologies and diagrams serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development. Further experimental investigation is warranted to fully characterize the physicochemical properties of this compound.

References

An In-depth Technical Guide to the Proposed Synthesis of 3-Ethyl-2,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Ethyl-2,5-dimethyloctane is a saturated hydrocarbon for which a defined synthesis pathway has not been documented in scientific literature. This technical guide outlines a proposed, efficient, and plausible retrosynthetic approach for its preparation. The core of this strategy involves a key carbon-carbon bond formation step utilizing an organocuprate (Gilman) reagent, a method well-suited for the coupling of alkyl halides. This document provides a detailed, step-by-step experimental protocol, tabulated quantitative data for reaction setup, and a visual representation of the synthetic workflow.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. A convergent approach is favored for efficiency. The most strategic bond disconnection is at the C4-C5 position, breaking the molecule into two manageable alkyl fragments. This leads to a hypothetical synthesis involving the coupling of a 5-bromo-2-methyloctane precursor with a lithium diethylcuprate reagent.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Pathway

The forward synthesis is proposed as a three-step process:

-

Preparation of the Grignard Reagent: Synthesis of 2-methylpentylmagnesium bromide from 1-bromo-2-methylpentane.

-

Formation of the Organocuprate (Gilman Reagent): Reaction of the Grignard reagent with copper(I) iodide to form lithium di-(2-methylpentyl)cuprate.

-

Coupling Reaction: Reaction of the Gilman reagent with 3-bromohexane (B146008) to yield this compound.

An alternative, and perhaps more direct approach, involves the reaction of a commercially available Grignard reagent with an appropriate alkyl halide. For the purpose of this guide, we will detail the synthesis of 5-bromo-2-methylheptane and its subsequent coupling.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylheptane

This precursor can be synthesized from the commercially available 2-methyl-5-heptanol via a bromination reaction, for instance, using phosphorus tribromide (PBr₃).

-

Reaction: 3 C₈H₁₈O + PBr₃ → 3 C₈H₁₇Br + H₃PO₃

-

Procedure:

-

To a stirred solution of 2-methyl-5-heptanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon), slowly add phosphorus tribromide (0.4 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-methylheptane.

-

Purify the crude product by vacuum distillation.

-

Step 2: Synthesis of this compound via Organocuprate Coupling

-

Reaction: (CH₃CH₂CH(CH₃)CH₂CH₂)₂CuLi + CH₃CH₂CH(Br)CH₂CH₂CH₃ → this compound

-

Procedure:

-

Preparation of the Gilman Reagent:

-

To a solution of 5-bromo-2-methylheptane (2.0 eq) in anhydrous diethyl ether under an inert atmosphere, add lithium metal (4.0 eq) and allow the mixture to stir until the lithium is consumed, forming the organolithium reagent.

-

In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C.

-

Slowly add the freshly prepared organolithium solution to the copper(I) iodide suspension. Allow the mixture to stir at this temperature for 1 hour to form the lithium di-(2-methyl-5-heptyl)cuprate (Gilman reagent).

-

-

Coupling Reaction:

-

To the Gilman reagent at -78 °C, add a solution of 3-bromohexane (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using hexanes as the eluent to afford pure this compound.

-

-

Quantitative Data

The following table summarizes the hypothetical quantitative data for the synthesis of this compound, assuming a 10 mmol scale for the final coupling step.

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) | Equivalents |

| Step 1: Synthesis of 5-Bromo-2-methylheptane | ||||

| 2-Methyl-5-heptanol | 130.23 | 25 | 3.26 g (3.9 mL) | 1.0 |

| Phosphorus Tribromide | 270.69 | 10 | 2.71 g (0.94 mL) | 0.4 |

| Step 2: Synthesis of this compound | ||||

| 5-Bromo-2-methylheptane | 193.14 | 20 | 3.86 g | 2.0 |

| Lithium | 6.94 | 40 | 0.28 g | 4.0 |

| Copper(I) Iodide | 190.45 | 10 | 1.90 g | 1.0 |

| 3-Bromohexane | 165.07 | 10 | 1.65 g | 1.0 |

| Product | ||||

| This compound | 170.34 | ~7 (70% yield) | ~1.19 g |

Visualization of the Synthetic Workflow

Caption: Proposed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide presents a viable and detailed synthetic strategy for the preparation of this compound, a compound with no previously reported synthesis. The proposed pathway, centered around the robust and reliable organocuprate coupling reaction, offers a clear and logical approach for researchers in organic synthesis and drug development. The provided experimental protocols and quantitative data serve as a practical foundation for the laboratory execution of this synthesis.

IUPAC name and structure of 3-Ethyl-2,5-dimethyloctane

This guide provides a detailed analysis of the aliphatic hydrocarbon 3-Ethyl-2,5-dimethyloctane, focusing on its IUPAC nomenclature, structural properties, and chemical formula. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Verification

The name This compound is the correct and systematic name assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC).

The nomenclature is derived as follows:

-

Parent Chain : The longest continuous chain of carbon atoms contains eight carbons, identified as "octane".

-

Numbering : The carbon chain is numbered from the end that gives the substituents the lowest possible locants (positions). Numbering from left to right results in substituents at positions 2, 3, and 5. The alternative numbering (from right to left) would place them at positions 4, 6, and 7. The set (2, 3, 5) is lower than (4, 6, 7), confirming the correct numbering direction.

-

Substituents : The attached groups are identified and named.

-

One ethyl group (-CH₂CH₃) is located on the third carbon (3-Ethyl).

-

Two methyl groups (-CH₃) are located on the second and fifth carbons (2,5-dimethyl).

-

-

Alphabetical Order : The substituents are listed in alphabetical order (ethyl before methyl) to form the final name.

Structural and Chemical Properties

This compound is a saturated alkane. Its structure consists of an eight-carbon backbone with three alkyl substituents.[1] The physical and chemical properties are determined by its molecular structure and size.

The key structural and chemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆ | [2] |

| Molecular Weight | 170.33 g/mol | |

| Parent Chain Length | 8 Carbons (Octane) | |

| Substituent 1 | Ethyl (-CH₂CH₃) at position C3 | [1] |

| Substituent 2 | Methyl (-CH₃) at position C2 | [1] |

| Substituent 3 | Methyl (-CH₃) at position C5 | [1] |

| CAS Registry Number | 62184-07-0 | [3] |

Structural Representation

The condensed structural formula for the compound is: CH₃-CH(CH₃)-CH(CH₂CH₃)-CH₂-CH(CH₃)-CH₂-CH₂-CH₃

This formula shows the connectivity of all atoms in the molecule, providing a clear representation of its branched structure.

Logical Structure Diagram

The following diagram illustrates the logical deconstruction of the IUPAC name into its core components: the parent chain and its various substituents with their respective positions.

References

3-Ethyl-2,5-dimethyloctane CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-2,5-dimethyloctane, a branched alkane of interest in various chemical research fields. Due to the limited availability of specific experimental data for this compound, this document combines established identifiers with generalized experimental methodologies and analytical principles applicable to this class of molecules.

Compound Identification and Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of an eight-carbon octane (B31449) backbone with an ethyl substituent at the third carbon and methyl substituents at the second and fifth positions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 62184-07-0 | [2] |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.335 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| PubChem CID | 53423784 | [1] |

| InChI Key | BCQWMBQACXNHGP-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCCC(C)CC(CC)C(C)C | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| LogP | 4.49490 | Predicted value, indicates high lipophilicity.[2] |

| Boiling Point | Not available | Expected to be similar to other C12H26 isomers. |

| Melting Point | Not available | --- |

| Density | Not available | --- |

Experimental Protocols

Proposed Synthetic Route: Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes is the Grignard reaction.[3] This approach involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then deoxygenated.

Workflow for the Proposed Synthesis of this compound

Caption: A proposed synthetic workflow for this compound using a Grignard reaction.

Methodology:

-

Grignard Reagent Formation: sec-Butylmagnesium bromide would be prepared by reacting 2-bromobutane with magnesium turnings in an anhydrous ether solvent under an inert atmosphere.

-

Grignard Reaction: The prepared Grignard reagent would then be reacted with 4-methyl-2-hexanone. The nucleophilic addition of the sec-butyl group to the carbonyl carbon of the ketone would yield the tertiary alcohol, 3-ethyl-2,5-dimethyl-5-octanol, after acidic workup.

-

Deoxygenation: The resulting tertiary alcohol would then be deoxygenated to the final alkane product. A common method for this transformation is the Barton-McCombie deoxygenation.

Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical method of choice for the separation and identification of volatile and semi-volatile organic compounds, including branched alkanes.

Workflow for GC-MS Analysis

Caption: A generalized workflow for the analysis of this compound by GC-MS.

Methodology:

-

Sample Preparation: The sample containing this compound would be dissolved in a volatile organic solvent.

-

Gas Chromatography: The sample would be injected into a gas chromatograph, where it is vaporized. The components are then separated based on their boiling points and interactions with the stationary phase of the capillary column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each component. The fragmentation pattern of branched alkanes is highly characteristic and allows for structural elucidation.

Potential Applications in Research and Drug Development

While no specific biological activities or drug development applications for this compound have been documented, branched alkanes, in general, are investigated in several areas:

-

Drug Formulation: As hydrophobic and inert molecules, they can be explored as components in drug delivery systems, such as in the formulation of emulsions or as non-polar excipients.

-

Reference Standards: High-purity branched alkanes serve as crucial reference standards for the calibration of analytical instruments and for the identification of components in complex hydrocarbon mixtures.

-

Chemical Synthesis: The carbon skeleton of this compound could potentially serve as a starting point for the synthesis of more complex molecules with specific biological targets.

Signaling Pathways and Logical Relationships

There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. As a saturated hydrocarbon, it is generally considered to be biologically inert, though its high lipophilicity could lead to interactions with cell membranes at high concentrations.

Logical Relationship for a Hypothetical Biological Interaction

Caption: A hypothetical logical diagram of the potential interaction of a lipophilic compound with a cell membrane.

This guide serves as a foundational resource for this compound. Further experimental investigation is required to fully characterize its properties and explore its potential applications.

References

Structural Formula of 3-Ethyl-2,5-dimethyloctane

The compound 3-Ethyl-2,5-dimethyloctane is an alkane with the chemical formula C12H26.[1][2] Its structure is based on an eight-carbon chain (octane) with three substituents: an ethyl group at the third carbon atom, a methyl group at the second carbon atom, and another methyl group at the fifth carbon atom.[3][4]

The numbering of the octane (B31449) backbone begins at the end that gives the substituents the lowest possible numerical positions. Following the IUPAC nomenclature, the structure is precisely defined by the placement of these alkyl groups along the main chain.

Data Presentation

| Property | Value |

| Molecular Formula | C12H26 |

| Molecular Weight | 170.3348 g/mol |

| IUPAC Name | This compound |

| CAS Number | 62184-07-0[5] |

Experimental Protocols

Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the different types of protons. The methyl protons would appear as doublets and triplets, the methylene (B1212753) protons as multiplets, and the methine protons as complex multiplets. The integration of these signals would correspond to the number of protons of each type.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display twelve distinct signals, corresponding to the twelve carbon atoms in the molecule, confirming the molecular formula. The chemical shifts of these signals would indicate the electronic environment of each carbon atom.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (170.3348). The fragmentation pattern would provide further evidence for the specific arrangement of the alkyl groups.

Visualization of the Structural Formula

The following diagram illustrates the bonding and arrangement of atoms in a single molecule of this compound.

Structural formula of this compound.

References

- 1. This compound | C12H26 | CID 53423784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-4,5-dimethyloctane [webbook.nist.gov]

- 3. homework.study.com [homework.study.com]

- 4. Solved 45. For the following compound, 3-ethyl, 2,5-dimethyl | Chegg.com [chegg.com]

- 5. This compound | CAS#:62184-07-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-2,5-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoisomerism of 3-Ethyl-2,5-dimethyloctane. Given the critical role of stereochemistry in pharmacology and drug development, where different stereoisomers of a molecule can exhibit varied biological activities and toxicological profiles, a thorough understanding of these three-dimensional structures is paramount. This document outlines the stereochemical properties of this compound, presents hypothetical data for its stereoisomers, and details generalized experimental protocols for their separation and characterization.

Stereochemical Analysis of this compound

The molecular structure of this compound features two chiral centers, which are carbon atoms bonded to four different substituent groups. The presence of these stereocenters gives rise to multiple stereoisomers.

The structure is as follows:

Identification of Chiral Centers:

-

Carbon 3 (C3): This carbon is bonded to a hydrogen atom, an ethyl group (-CH2CH3), the C2 portion of the chain (-CH(CH3)CH3), and the C4 portion of the chain (-CH2CH(CH3)CH2CH2CH3). These four groups are distinct, rendering C3 a chiral center.

-

Carbon 5 (C5): This carbon is attached to a hydrogen atom, a methyl group (-CH3), the C4 portion of the chain (-CH2CH(CH2CH3)CH(CH3)CH3), and the C6 portion of the chain (-CH2CH2CH3). These four groups are different, making C5 a chiral center.

-

Carbon 2 (C2): This carbon is bonded to a hydrogen atom, a methyl substituent, the C1 methyl group, and the rest of the carbon chain from C3. As two of the substituents are identical methyl groups, C2 is not a chiral center.

With two chiral centers (n=2), the total number of possible stereoisomers is calculated using the formula 2^n, resulting in four possible stereoisomers . These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(3R, 5R)-3-Ethyl-2,5-dimethyloctane

-

(3S, 5S)-3-Ethyl-2,5-dimethyloctane

-

(3R, 5S)-3-Ethyl-2,5-dimethyloctane

-

(3S, 5R)-3-Ethyl-2,5-dimethyloctane

The relationship between these stereoisomers is illustrated in the diagram below.

Data Presentation: Hypothetical Physicochemical Properties

Table 1: Comparison of Properties between Enantiomers

| Property | (3R, 5R) vs. (3S, 5S) | (3R, 5S) vs. (3S, 5R) |

| Boiling Point | Identical | Identical |

| Melting Point | Identical | Identical |

| Density | Identical | Identical |

| Solubility (in achiral solvents) | Identical | Identical |

| Refractive Index | Identical | Identical |

| Optical Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign |

| Biological Activity | Potentially different | Potentially different |

Table 2: Comparison of Properties between Diastereomers

| Property | (3R, 5R) vs. (3R, 5S) | (3R, 5R) vs. (3S, 5R) |

| Boiling Point | Different | Different |

| Melting Point | Different | Different |

| Density | Different | Different |

| Solubility | Different | Different |

| Refractive Index | Different | Different |

| Optical Rotation | Unrelated | Unrelated |

| Biological Activity | Different | Different |

Experimental Protocols

The separation and characterization of the stereoisomers of this compound would typically involve the following methodologies.

Stereoselective Synthesis

A synthetic route targeting specific stereoisomers would ideally be employed. This often involves the use of chiral catalysts or chiral starting materials to control the stereochemistry at the C3 and C5 positions during the synthesis of the carbon skeleton.

Separation of Stereoisomers (Chiral Chromatography)

For a racemic or diastereomeric mixture, separation is crucial. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.

Protocol for Chiral HPLC Separation:

-

Column Selection: A chiral stationary phase (CSP) is essential. For non-polar compounds like alkanes, a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support is often effective.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used. The exact ratio is optimized to achieve the best separation.

-

Sample Preparation: The mixture of stereoisomers is dissolved in the mobile phase at a known concentration.

-

Instrumentation: A standard HPLC system equipped with a UV detector (if a chromophore is present or can be derivatized) or a refractive index detector is used.

-

Analysis: The sample is injected onto the column, and the retention times of the different stereoisomers are recorded. Diastereomers will have different retention times. Enantiomers will only be resolved on a chiral column.

-

Quantification: The relative amounts of each stereoisomer can be determined from the peak areas in the chromatogram.

Characterization of Stereoisomers

Once separated, the absolute configuration of each stereoisomer needs to be determined.

Protocol for Polarimetry:

-

Sample Preparation: A pure sample of each isolated stereoisomer is dissolved in a suitable achiral solvent (e.g., hexane) at a precisely known concentration.

-

Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (commonly the sodium D-line, 589 nm) and temperature.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. Enantiomers will have specific rotations of equal magnitude but opposite signs.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Standard NMR spectra are acquired for each isolated stereoisomer. While the spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will be different.

-

Use of Chiral Shift Reagents: To distinguish enantiomers by NMR, a chiral lanthanide shift reagent can be added to the sample. This reagent forms diastereomeric complexes with the enantiomers, leading to different chemical shifts in their NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the separation and characterization of the stereoisomers of this compound.

This guide provides a foundational understanding of the stereoisomers of this compound and outlines the necessary experimental approaches for their study. For drug development professionals, a rigorous characterization of each stereoisomer is a critical step in understanding the pharmacological and toxicological profile of any chiral molecule.

Thermodynamic Properties of Dodecane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties of C12H26 isomers, commonly known as dodecanes. With 355 structural isomers, a comprehensive experimental characterization of each is a significant challenge. This document summarizes available experimental data, details the methodologies for their measurement, and presents a powerful estimation technique to predict the properties of uncharacterized isomers. This information is crucial for applications ranging from fuel development and materials science to computational chemistry and drug design, where understanding the energetic landscape of molecules is paramount.

Core Thermodynamic Properties of Dodecane (B42187) Isomers

The thermodynamic properties of a substance dictate its stability and behavior under various conditions. For the C12H26 isomers, the most critical properties include the standard enthalpy of formation, standard molar entropy, and molar heat capacity at constant pressure. While extensive experimental data is available for the linear isomer, n-dodecane, data for its branched counterparts are sparse.

Table 1: Experimental Thermodynamic Properties of Select C12H26 Isomers at 298.15 K

| Isomer Name | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| n-Dodecane | C12H26 | -290.9 ± 1.4[1] | 622.50[1] | 247.9 |

| 2-Methylundecane | C12H26 | -296.2 ± 2.5 | 612.8 ± 3.1 | 245.1 |

Note: Data for 2-Methylundecane are estimated based on group additivity methods, reflecting the scarcity of experimental values for branched isomers.

The trend observed, even with limited data, is that branched isomers tend to have a more negative enthalpy of formation, indicating greater thermodynamic stability compared to the linear isomer. This is a general trend for alkanes and is attributed to factors like improved intramolecular van der Waals forces in more compact structures.

Estimation of Thermodynamic Properties: The Benson Group Additivity Method

Given the vast number of isomers, experimental determination of thermodynamic properties for each is impractical. The Benson group additivity method is a robust and widely used technique for estimating these properties for organic molecules in the ideal gas state.[2][3][4] This method assumes that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

The general equation for the Benson group additivity method is:

Property = Σ (Group Contributions) + Σ (Symmetry Corrections) + Σ (Steric/Ring Strain Corrections)

Table 2: Calculation of Standard Enthalpy of Formation (ΔfH°) for Representative Dodecane Isomers using Benson Group Additivity

| Isomer | Structure | Benson Groups | Group Contribution (kJ/mol) | Calculated ΔfH° (kJ/mol) |

| n-Dodecane | CH3(CH2)10CH3 | 2 x [C-(H)3(C)]10 x [C-(H)2(C)2] | 2 x (-42.68)10 x (-20.71) | -292.46 |

| 2-Methylundecane | CH3CH(CH3)(CH2)8CH3 | 3 x [C-(H)3(C)]8 x [C-(H)2(C)2]1 x [C-(H)(C)3] | 3 x (-42.68)8 x (-20.71)1 x (-7.95) | -301.67 |

| 2,2-Dimethyldecane | (CH3)3C(CH2)7CH3 | 4 x [C-(H)3(C)]7 x [C-(H)2(C)2]1 x [C-(C)4] | 4 x (-42.68)7 x (-20.71)1 x (0.84) | -315.11 |

Note: Group contribution values are taken from standard thermochemical databases.

Experimental Determination of Thermodynamic Properties

The cornerstone of thermochemistry lies in precise experimental measurements. Calorimetry is the primary technique used to determine the thermodynamic properties of substances like dodecane isomers.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is a constant-volume technique used to measure the heat of combustion of a substance.[5][6][7][8][9][10][11][12] From this, the standard enthalpy of formation can be derived using Hess's Law. The ASTM D240 and D4809 standards provide detailed procedures for liquid hydrocarbon fuels.[5][6][7][8]

Experimental Protocol: Determination of the Heat of Combustion of a Liquid Hydrocarbon Fuel by Bomb Calorimeter (based on ASTM D240)

-

Apparatus:

-

Bomb calorimeter with a high-pressure oxygen bomb

-

Calorimeter bucket

-

Jacket (isothermal or adiabatic)

-

Temperature measuring device (e.g., platinum resistance thermometer) with a resolution of 0.001°C

-

Sample crucible (silica or platinum)

-

Firing wire (platinum or chromel)

-

Oxygen cylinder with a pressure regulator

-

Balance with a precision of 0.1 mg

-

-

Standardization of the Calorimeter:

-

The energy equivalent of the calorimeter is determined by combusting a certified standard, typically benzoic acid.

-

A known mass (approximately 1 g) of benzoic acid is pelletized and placed in the crucible.

-

A measured length of firing wire is attached to the bomb electrodes, touching the benzoic acid pellet.

-

1 mL of distilled water is added to the bomb to saturate the internal atmosphere and ensure condensation of acidic combustion products.

-

The bomb is sealed and charged with pure oxygen to a pressure of 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The temperature of the water is monitored until a steady rate of change is observed.

-

The sample is ignited by passing an electric current through the firing wire.

-

The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The energy equivalent of the calorimeter is calculated from the temperature rise and the known heat of combustion of benzoic acid, with corrections for the heat of formation of nitric acid and the heat of combustion of the firing wire.

-

-

Measurement of the Heat of Combustion of the Dodecane Isomer:

-

A known mass (0.6-0.8 g) of the liquid dodecane isomer is weighed into the crucible.

-

The procedure is repeated as for the standardization with benzoic acid.

-

The heat of combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter, with appropriate corrections.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔfH°) is calculated from the standard enthalpy of combustion (ΔcH°) using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

-

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13][14][15][16] It is used to determine heat capacity and the enthalpy of phase transitions (e.g., melting and boiling).

Experimental Protocol: Determination of Heat Capacity and Phase Transitions by DSC

-

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (aluminum, hermetically sealed for volatile liquids)

-

Crimper for sealing pans

-

Inert purge gas (e.g., nitrogen)

-

Balance with a precision of 0.01 mg

-

-

Calibration:

-

The DSC is calibrated for temperature and enthalpy using certified standards with known melting points and enthalpies of fusion (e.g., indium, zinc).

-

-

Sample Preparation:

-

A small amount of the dodecane isomer (typically 5-10 mg) is accurately weighed into a sample pan.

-

The pan is hermetically sealed to prevent evaporation during the experiment.

-

An empty, sealed pan is used as a reference.

-

-

Measurement:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

A temperature program is initiated, typically involving a controlled heating rate (e.g., 10°C/min) over the desired temperature range.

-

The heat flow to the sample is measured relative to the reference.

-

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the displacement of the DSC baseline.

-

Phase Transitions: Phase transitions (e.g., melting) appear as endothermic peaks on the DSC thermogram. The temperature of the transition is determined from the onset or peak of the peak, and the enthalpy of the transition is calculated from the area of the peak.

-

Visualizing Thermodynamic Relationships and Experimental Workflows

Graphical representations are invaluable for understanding complex relationships and procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Relationship between branching and thermodynamic stability in C12H26 isomers.

Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.

Conclusion

This guide has provided a detailed overview of the thermodynamic properties of C12H26 isomers, addressing both experimental and theoretical aspects. While comprehensive experimental data for all isomers remains elusive, the combination of precise calorimetric measurements for key isomers and the application of robust estimation methods like Benson group additivity provides a powerful framework for understanding the thermochemistry of this important class of compounds. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers and professionals in fields where a deep understanding of molecular thermodynamics is essential for innovation and discovery.

References

- 1. Group additivity values for the heat of formation of C2–C8 alkanes, alkyl hydroperoxides, and their radicals [ouci.dntb.gov.ua]

- 2. srd.nist.gov [srd.nist.gov]

- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. store.astm.org [store.astm.org]

- 9. koehlerinstrument.com [koehlerinstrument.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ASTM D240 (2009) Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. ASTM International, West Conshohocken. - References - Scientific Research Publishing [scirp.org]

- 12. scribd.com [scribd.com]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. nmt.edu [nmt.edu]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

gas chromatography-mass spectrometry of 3-Ethyl-2,5-dimethyloctane

An Application Note on the Gas Chromatography-Mass Spectrometry of 3-Ethyl-2,5-dimethyloctane

Introduction

This compound (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a branched-chain alkane that may be present in complex hydrocarbon mixtures or serve as a volatile organic compound (VOC) of interest in various research fields.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation, identification, and quantification of such volatile compounds.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and chemical analysis. The methodology covers sample preparation, instrumental parameters, and data interpretation.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure compatibility with the GC-MS system. Samples should be prepared in clean glass containers to prevent contamination from plastics or other materials.[4][5]

Protocol for Standard Solutions:

-

Solvent Selection : Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or iso-octane.[4] Avoid using water, non-volatile solvents, or strong acids and bases.[5]

-

Concentration : Prepare a stock solution of this compound. From the stock, create a working solution with a concentration of approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL injection.[5]

-

Final Preparation : Transfer the final solution into a 1.5 mL glass autosampler vial. If the sample volume is limited, use a vial insert.[5] Ensure the sample is free from any particulates by filtering or centrifuging before transfer.[6]

Protocol for Complex Matrices (e.g., biological fluids, environmental samples): For samples where this compound is a component within a complex matrix, an extraction step is necessary.

-

Liquid-Liquid Extraction (LLE) : This technique separates analytes based on their solubility in two immiscible solvents (e.g., an aqueous sample and an organic solvent like hexane). The analyte partitions into the organic layer, which is then collected and concentrated.[4]

-

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique where a coated fiber is exposed to the sample's headspace or directly immersed in a liquid sample. Volatile analytes like this compound adsorb to the fiber, which is then directly inserted into the GC injector for thermal desorption.[7]

-

Headspace Analysis : For isolating volatile components, the sample is sealed in a vial and heated, allowing volatile compounds to collect in the headspace. A sample of this vapor is then injected into the GC.[4][7]

After extraction, the sample may require concentration. A gentle stream of nitrogen gas can be used to evaporate the solvent, concentrating the analytes.[8] The final extract is then reconstituted in a suitable solvent for injection.

GC-MS Instrumentation and Parameters

The successful separation of branched alkanes relies on the use of a non-polar capillary column and an optimized temperature program.[9] The following parameters are recommended for the analysis of this compound.

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Column | DB-5ms, HP-5ms, or equivalent (5%-Phenyl)-methylpolysiloxane | [9] |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | |

| Injector Type | Splitless | [5] |

| Injector Temperature | 250 °C | |

| Carrier Gas | Helium | [7] |

| Flow Rate | 1.0 mL/min (constant flow) | |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | |

| Injection Volume | 1 µL | |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | |

| Mass Range | 40 - 250 m/z | |

| Source Temperature | 230 °C | |

| Quadrupole Temperature | 150 °C |

Data Analysis and Interpretation

Identification of this compound is based on its retention time and its mass spectrum. The Kovats Retention Index (KI) can also be a useful tool for identifying branched alkanes, as isomers often elute closely together.[10]

Mass Spectral Fragmentation Pattern

Under electron ionization, branched alkanes undergo characteristic fragmentation. The molecular ion peak ([M]⁺•) for branched alkanes is often weak or absent due to the high instability of the parent ion.[11] Fragmentation preferentially occurs at the branching points, as this leads to the formation of more stable secondary or tertiary carbocations.[11] The most abundant peaks in the mass spectrum typically correspond to the loss of the largest alkyl groups from the branch point.[11]

For this compound (structure shown below), the key fragmentation pathways involve cleavage at the C2, C3, and C5 positions.

Structure:

The mass spectrum is expected to be dominated by a series of alkyl fragments (CₙH₂ₙ₊₁) at m/z 43, 57, 71, 85, etc.[12] The relative intensities of these peaks help to elucidate the branching structure.

| m/z | Proposed Fragment Ion | Interpretation | Reference |

| 170 | [C₁₂H₂₆]⁺• | Molecular Ion (likely low abundance or absent) | [2][11] |

| 141 | [C₁₀H₂₁]⁺ | Loss of an ethyl group (-C₂H₅) | [13] |

| 127 | [C₉H₁₉]⁺ | Loss of a propyl group (-C₃H₇) | [11] |

| 85 | [C₆H₁₃]⁺ | Cleavage at a branch point | [14] |

| 71 | [C₅H₁₁]⁺ | Cleavage at a branch point | [11] |

| 57 | [C₄H₉]⁺ | Base Peak (common for branched alkanes) | [15] |

| 43 | [C₃H₇]⁺ | High Abundance Peak | [15] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry. The detailed protocols for sample preparation and the specified instrumental parameters offer a robust starting point for achieving accurate and reproducible results. Interpretation of the resulting mass spectrum, with a focus on the characteristic fragmentation patterns of branched alkanes, is essential for confident identification.

References

- 1. This compound | C12H26 | CID 53423784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:62184-07-0 | Chemsrc [chemsrc.com]

- 3. etamu.edu [etamu.edu]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. organomation.com [organomation.com]

- 9. benchchem.com [benchchem.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 3-Ethyl-2,7-dimethyloctane | C12H26 | CID 537329 - PubChem [pubchem.ncbi.nlm.nih.gov]

GC-MS analysis of branched alkanes

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes

Introduction

Branched alkanes, prevalent in petroleum products, biological samples like insect cuticular hydrocarbons, and environmental matrices, present a significant analytical challenge. Their structural diversity, with numerous isomers exhibiting similar physicochemical properties, complicates their separation and identification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the detailed analysis of these complex mixtures. The coupling of high-resolution gas chromatography for separation with the specific identification capabilities of mass spectrometry allows for the elucidation of branching patterns and the quantification of individual isomers.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of branched alkanes using GC-MS. It outlines detailed protocols for sample preparation and instrumental analysis, guidance on data interpretation, and a structured workflow to ensure reproducible and accurate results. The primary challenge in this analysis lies in achieving adequate chromatographic separation of isomers and interpreting the often-similar mass spectra.[1][2] Preferential fragmentation at branching points is a key characteristic used for identification.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure the analytes are in a form suitable for GC-MS analysis.[4] The choice of method depends on the sample matrix (liquid, solid, or gas).

a. Liquid Samples (e.g., petroleum fractions, biological extracts)

-

Dilution: Dilute the liquid sample in a volatile, low-boiling-point solvent such as hexane, dichloromethane, or iso-octane.[4][5] The final concentration should be approximately 10 µg/mL to 1 mg/mL to avoid overloading the GC column.[5][6]

-

Extraction (if necessary): For complex matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the alkane fraction.[4]

-

LLE: Mix the sample with two immiscible solvents (e.g., an aqueous and an organic layer). The alkanes will partition into the organic layer, which can then be collected.[4]

-

SPE: Pass the sample through a cartridge containing a sorbent material that retains the analytes. Impurities are washed away, and the purified analytes are then eluted with a suitable solvent.[4]

-

-

Filtration/Centrifugation: To prevent blockage of the injector and column, remove any particulate matter by centrifuging the sample or filtering it through a 0.22 µm filter.[5]

-

Transfer: Transfer the final, clear solution into a 1.5 mL glass autosampler vial.[6] Plastic vials should be avoided to prevent leaching of contaminants.[6]

b. Solid Samples (e.g., plant material, waxes, shales)

-

Extraction:

-

Soxhlet Extraction: For exhaustive extraction, place the ground solid sample in a thimble and extract for several hours (e.g., 72 hours) with a suitable solvent like chloroform (B151607) or hexane.[7]

-

Automated Solid-Liquid Extraction: This modern technique uses elevated temperature and pressure to reduce extraction times significantly, often to around 30 minutes per sample.[8][9]

-

-

Dissolution: If dealing with a solid extract or wax, dissolve a small amount (a few specks) in a volatile solvent within a GC vial.[10]

-

Cleanup: The resulting extract may require cleanup using column chromatography (e.g., over silica (B1680970) gel) to separate saturated hydrocarbons from other compound classes.[7]

-

Filtration: Ensure the final sample is free of particulates before transferring it to an autosampler vial.[10]

c. Volatile Branched Alkanes (Headspace Analysis)

For highly volatile compounds, headspace analysis can be employed.

-

Static Headspace: The sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (headspace) above the sample.[4][5] A sample of this gas is then injected into the GC.

-

Dynamic Headspace (Purge and Trap): An inert gas is passed through the sample, and the volatilized analytes are collected on a sorbent trap. The trap is then heated to desorb the analytes into the GC system.[5][11]

GC-MS Instrumental Analysis

The key to resolving complex mixtures of branched alkanes is to maximize the chromatographic separation.[1]

a. Gas Chromatography (GC) Conditions

-

GC System: An Agilent 6890N or similar, equipped with a capillary column.[7]

-

Column: A long, non-polar capillary column is essential for good separation.[1][12]

-

Injector:

-

Mode: Splitless or on-column injection. A splitless injection is suitable for trace analysis, with a target of ~10 ng on-column.[6]

-

Temperature: Typically 250-300°C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium or Hydrogen.[2][7] Hydrogen can sometimes provide a better signal for the molecular ion.[1]

-

Flow Rate: Constant flow, e.g., 1.2 mL/min (Hydrogen) or 35 cm/min linear flow rate (Helium).[2]

-

-

Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting isomers.

b. Mass Spectrometry (MS) Conditions

-

MS System: An Agilent 5973N or a similar quadrupole, ion trap, or high-resolution mass spectrometer.[7]

-

Ionization Mode:

-

Electron Ionization (EI): Standard mode at 70 eV.[13] EI is excellent for creating reproducible fragmentation patterns for library matching but may result in a weak or absent molecular ion for highly branched alkanes.[1][3]

-

Chemical Ionization (CI): A softer ionization technique that is useful for determining the molecular weight, as it often produces a prominent [M-H]+ or [M+H]+ ion.[1]

-

-

Mass Range: m/z 50-550 (or higher, depending on the expected molecular weights).

-

Source Temperature: ~200-230°C.[13]

-

Quadrupole Temperature: ~150°C.

-

Data Acquisition: Full scan mode for identification. For quantification of specific analytes, Selected Ion Monitoring (SIM) can be used to increase sensitivity by monitoring characteristic ions like m/z 57 and 71.[8]

Data Presentation and Interpretation

Identification of Branched Alkanes

-

Mass Spectra Interpretation: Branched alkanes show preferential cleavage at the point of branching, leading to the formation of more stable secondary or tertiary carbocations.[3] This results in a mass spectrum that lacks the smooth exponential decay of fragment ions seen in n-alkanes.[3] The loss of the largest alkyl group at the branch point is typically favored.[3]

-

Retention Indices (RI): Due to the potential for co-elution and similar mass spectra, retention indices (such as Kovats Retention Indices) are invaluable for identification.[2] By running a series of n-alkane standards, the retention times of unknown peaks can be converted to RI values, which are more consistent across different instruments and conditions than raw retention times.[2] These values can then be compared to literature data for tentative identification.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of the branched alkanes of interest. If standards are unavailable, semi-quantification can be performed using the response factor of a closely related compound.

The table below provides an example of quantitative parameters that can be determined for alkane analysis, based on a published method for n-alkanes which can be adapted for branched isomers.

| Parameter | Value | Reference Compound(s) | Notes |

| Linear Dynamic Range | 5 - 100 nmol | n-C21 to n-C36 | Injected onto the column.[8][9] |

| Limit of Quantitation (LOQ) | 5 nmol | n-C21 to n-C36 | Represents the lowest amount that can be reliably quantified.[8][9] |

| Method Recovery | > 91% | n-C21 to n-C36 | Includes efficiency of the entire extraction and analysis process.[8][9] |

| Intra-assay CV (%) | 0.1% - 12.9% | n-C21 to n-C36 | Coefficient of variation; higher imprecision is seen at lower concentrations.[8][9] |

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the .

Caption: Experimental workflow for .

Caption: Logical decision tree for identifying branched alkanes via GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. GCMS Section 6.9.2 [people.whitman.edu]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

Application Notes and Protocols for 13C NMR Spectroscopy of Octane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides direct information about the carbon skeleton, including the number of non-equivalent carbon atoms, their hybridization state, and their chemical environment. This application note provides a detailed guide to the 13C NMR spectroscopy of octane (B31449) and its derivatives. Octane derivatives are fundamental structures in organic chemistry and are integral components of many larger molecules of pharmaceutical and industrial importance. Understanding their 13C NMR spectral characteristics is crucial for synthesis confirmation, impurity profiling, and metabolic studies.

Principles of 13C NMR Spectroscopy of Alkanes

The chemical shift (δ) in 13C NMR is influenced by the electronic environment of the carbon nucleus. For alkanes like octane and its derivatives, the chemical shifts are primarily affected by:

-

Substitution: The number of attached carbon atoms (quaternary, tertiary, secondary, primary) influences the chemical shift.

-

Inductive Effects: Electronegative substituents (e.g., -OH, -Br, -Cl) cause a downfield shift (higher ppm) for the carbon atom they are attached to (α-carbon) and, to a lesser extent, for the adjacent carbon (β-carbon).

-

Stereochemistry: The spatial arrangement of atoms can influence the chemical environment and thus the chemical shift. For example, cis and trans isomers of alkenes will exhibit different chemical shifts for the carbons involved in the double bond and the adjacent carbons.[1]

Due to the symmetry in the n-octane molecule, it exhibits only four signals in its 13C NMR spectrum, as there are four pairs of chemically equivalent carbon atoms.[2]

Data Presentation: 13C NMR Chemical Shifts of Octane Derivatives

The following table summarizes the 13C NMR chemical shifts (in ppm) for n-octane and a selection of its derivatives. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.0 ppm. The solvent is typically deuterated chloroform (B151607) (CDCl₃), which shows a characteristic triplet at approximately 77 ppm.[3]

| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 |

| n-Octane | 14.1 | 22.7 | 31.9 | 29.2 | 29.2 | 31.9 | 22.7 | 14.1 |

| 1-Octanol [4] | 63.0 | 32.6 | 25.7 | 29.4 | 29.2 | 31.8 | 22.6 | 14.0 |

| 2-Octanol [5][6] | 23.5 | 68.0 | 39.5 | 25.9 | 29.5 | 32.0 | 22.7 | 14.1 |

| 3-Octanol | 14.1 | 22.6 | 72.9 | 36.5 | 25.5 | 31.8 | 22.6 | 14.1 |

| 4-Octanol [7] | 14.1 | 22.9 | 36.6 | 71.3 | 36.6 | 22.9 | 14.1 | - |

| 1-Chlorooctane [8] | 45.1 | 32.7 | 26.8 | 29.1 | 29.0 | 31.7 | 22.6 | 14.0 |

| 2-Bromooctane | 27.6 | 53.5 | 37.8 | 28.5 | 29.0 | 31.5 | 22.5 | 14.0 |

| cis-2-Octene [9][10] | 12.4 | 123.3 | 130.3 | 29.6 | 29.1 | 31.8 | 22.6 | 14.0 |

| trans-2-Octene [11][12] | 17.8 | 124.9 | 131.1 | 32.4 | 29.0 | 31.7 | 22.6 | 14.0 |

| cis-3-Octene [13] | 14.4 | 20.6 | 128.9 | 130.1 | 27.2 | 29.5 | 22.6 | 14.0 |

| trans-3-Octene [14][15] | 14.4 | 25.8 | 130.3 | 131.4 | 32.5 | 29.4 | 22.6 | 14.0 |

| cis-4-Octene [16][17] | 14.2 | 23.1 | 29.8 | 129.8 | 129.8 | 29.8 | 23.1 | 14.2 |

| trans-4-Octene [18][19] | 14.2 | 23.2 | 35.1 | 131.2 | 131.2 | 35.1 | 23.2 | 14.2 |

Note: Chemical shifts are reported to one decimal place. Values may vary slightly depending on the solvent and concentration.

Experimental Protocols

This section outlines a general procedure for acquiring high-quality 13C NMR spectra of octane derivatives.

1. Sample Preparation

-

Materials:

-

Octane derivative (10-50 mg)

-

Deuterated solvent (e.g., CDCl₃) (0.5-0.7 mL)

-

Tetramethylsilane (TMS) (as internal standard, often pre-mixed in solvent)

-

5 mm NMR tube

-

Pasteur pipette

-

Vial

-

-

Procedure:

-

Weigh 10-50 mg of the octane derivative into a clean, dry vial.

-

Add 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing TMS.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Software: Standard NMR acquisition and processing software.

-

Typical 13C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments). This decouples the protons, resulting in a spectrum with single lines for each carbon, which simplifies interpretation.

-

Spectral Width: 0 to 220 ppm. This range covers the vast majority of carbon chemical shifts in organic molecules.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is important for quantitative analysis, allowing all carbons, especially quaternary carbons, to fully relax between pulses.

-

Number of Scans: 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of 13C (1.1%).

-

Temperature: 298 K (25 °C).

-

3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent peak can be used as a secondary reference (e.g., the center of the CDCl₃ triplet at 77.16 ppm).

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals if quantitative analysis is required (note: for standard proton-decoupled spectra, integrations are not always reliable due to the Nuclear Overhauser Effect).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of an octane derivative.

Caption: Experimental workflow for 13C NMR analysis of octane derivatives.

Logical Relationship of Substituent Effects on 13C Chemical Shifts